3'-Cyano-2-phenylacetophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

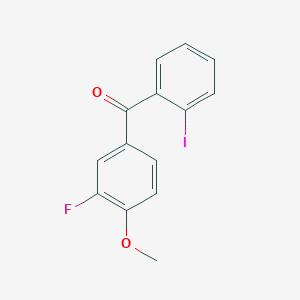

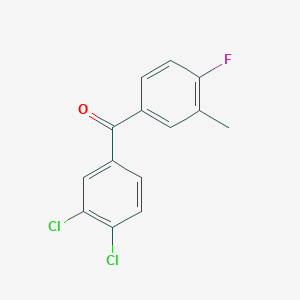

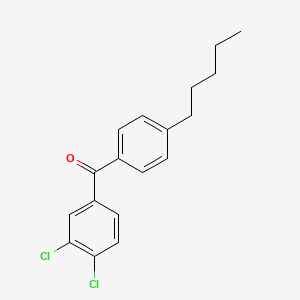

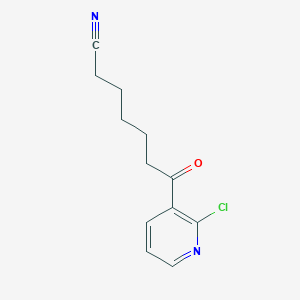

3’-Cyano-2-phenylacetophenone is a chemical compound with the molecular formula C15H11NO and a molecular weight of 221.26 . It is a white solid and is considered a versatile compound used in scientific research, particularly in organic synthesis and pharmaceutical development.

Synthesis Analysis

The synthesis of cyanoacetamides, which includes 3’-Cyano-2-phenylacetophenone, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The InChI code for 3’-Cyano-2-phenylacetophenone is 1S/C15H11NO/c16-11-13-7-4-8-14(9-13)15(17)10-12-5-2-1-3-6-12/h1-9H,10H2 . The InChI key is SJUJLORYVIDRGF-UHFFFAOYSA-N .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives, such as 3’-Cyano-2-phenylacetophenone, are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

3’-Cyano-2-phenylacetophenone is a white solid . It has a molecular weight of 221.26 . The IUPAC name for this compound is 3-(phenylacetyl)benzonitrile .Applications De Recherche Scientifique

Optoelectronic Properties

3'-Cyano-2-phenylacetophenone and related compounds have been extensively studied for their optoelectronic properties. For instance, a theoretical study focused on the optoelectronic properties of 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid, a dye used in Dye-Sensitized Solar Cells (DSSC), showed promising results for use in nonlinear optical materials due to its significant dipole moment, polarizability, and hyperpolarizability (Fonkem et al., 2019).

Catalytic and Synthetic Applications

The compound has also been employed in various catalytic and synthetic applications. For example, a study demonstrated the use of 2-cyanophenylboronic acid in a rhodium-catalyzed annulation reaction with alkynes and strained alkenes, leading to the construction of indenones or indanones, which are valuable in organic synthesis (Miura & Murakami, 2005).

Antibacterial Properties

Additionally, derivatives of 3'-Cyano-2-phenylacetophenone have shown potential antibacterial properties. A study on 2′,3′,4′-trihydroxy-2-phenylacetophenone derivatives found that certain derivatives exhibited antibacterial activities against Gram-positive strains like Bacillus subtilis and Staphylococcus aureus, highlighting their potential as antibacterial agents (Goto et al., 2009).

Photoluminescent Materials

The electrochemical oxidation of related compounds, such as 2-amino-3-cyano-4-phenylthiophene, has been investigated, revealing potential as a new class of photoluminescent materials. This study found that controlled potential electrolysis of these compounds results in π-conjugated oligoaminothiophenes with notable absorbance and photoluminescence properties (Ekinci et al., 2000).

Polymerization and Organic Synthesis

In polymerization and organic synthesis, 3'-Cyano-2-phenylacetophenone derivatives have been used as initiators. A study using 2,2-dimethoxy-2-phenylacetophenone as a model initiator provided insights into initiator efficiency in UV polymerizations, showcasing the utility of these compounds in polymer chemistry (Kurdikar & Peppas, 1994).

Orientations Futures

The future directions of 3’-Cyano-2-phenylacetophenone could involve its use in the synthesis of new compounds with potential biological activities. The pyrrolidine ring, a nitrogen heterocycle used widely by medicinal chemists, is one of the structures that can be obtained from compounds like 3’-Cyano-2-phenylacetophenone . This suggests that 3’-Cyano-2-phenylacetophenone could be used to design new pyrrolidine compounds with different biological profiles .

Propriétés

IUPAC Name |

3-(2-phenylacetyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c16-11-13-7-4-8-14(9-13)15(17)10-12-5-2-1-3-6-12/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUJLORYVIDRGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642285 |

Source

|

| Record name | 3-(Phenylacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Cyano-2-phenylacetophenone | |

CAS RN |

758710-68-8 |

Source

|

| Record name | 3-(Phenylacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.